potassium trifluoro(pent-4-en-1-yl)boranuide
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Overview
Description
Potassium trifluoro(pent-4-en-1-yl)boranuide is an organoboron compound characterized by the presence of a trifluoroborate group attached to a pent-4-en-1-yl chain. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(pent-4-en-1-yl)boranuide can be synthesized through the reaction of pent-4-en-1-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the purification of the product through crystallization and filtration techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(pent-4-en-1-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include boronic acids, borane derivatives, and substituted boron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro(pent-4-en-1-yl)boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(pent-4-en-1-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a leaving group, facilitating the formation of new chemical bonds . The molecular pathways involved include the activation of boron centers, which can interact with electrophiles and nucleophiles in the reaction environment .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(prop-2-en-1-yl)borate: Similar in structure but with a shorter carbon chain.
Potassium trifluoro(4-pentenyl)borate: Another variant with slight structural differences.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxyphenyl group instead of a pent-4-en-1-yl chain.
Uniqueness
Potassium trifluoro(pent-4-en-1-yl)boranuide is unique due to its specific pent-4-en-1-yl chain, which provides distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
882871-23-0 |
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Molecular Formula |
C5H9BF3K |
Molecular Weight |
176 |
Purity |
95 |
Origin of Product |
United States |
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